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Compound of Interest

Compound Name: 4-Chloro-5-hydroxynicotinic acid

Cat. No.: B1647715 Get Quote

Executive Summary
4-Chloro-5-hydroxynicotinic acid (C₆H₄ClNO₃) represents a highly functionalized pyridine

scaffold that bridges the gap between pharmaceutical intermediates and functional molecular

materials. Unlike simple nicotinic acid (Vitamin B3), the introduction of a chlorine atom at the

C4 position and a hydroxyl group at the C5 position creates a "push-pull" electronic

environment and a sterically crowded coordination sphere. This guide details its application as

a supramolecular synthon in crystal engineering and a multifunctional linker in Metal-Organic

Frameworks (MOFs).

Chemical Architecture & Material Potential
The molecule features four distinct functional handles, each serving a specific role in material

design:
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Functional Group Position Role in Material Science

Carboxylic Acid (-COOH) C3

Primary H-bond

donor/acceptor; Metal binding

(carboxylate).

Chlorine (-Cl) C4

Steric "bumper" to control pore

size; Reactive site for post-

synthetic modification (SNAr).

Hydroxyl (-OH) C5

Secondary H-bond donor;

Tautomeric switch (enol-keto);

Auxiliary metal binding.

Pyridine Nitrogen (N) N1
Metal coordination site; Proton

acceptor in salts/co-crystals.

Molecular Logic Diagram
The following diagram illustrates the functional logic of 4-Cl-5-OH-NA when designing new

materials.
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Figure 1: Functional decomposition of the 4-Cl-5-OH-NA ligand for material design.
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Application 1: Crystal Engineering & Tautomerism
In the solid state, hydroxynicotinic acids (HNAs) are renowned for their pH-dependent

tautomerism. 4-Cl-5-OH-NA can exist in the hydroxy-pyridine form or the zwitterionic

pyridonium-carboxylate form.

Mechanism of Assembly
Neutral pH: The molecule typically adopts a head-to-tail hydrogen bonding motif (

), forming 1D chains.

Zwitterionic State: Proton transfer from

creates strong electrostatic interactions, often leading to higher melting point solids (

C).

Role of Chlorine: The bulky Cl atom at C4 disrupts planar stacking (typically seen in nicotinic

acid), often forcing the crystal lattice into chiral or helical arrangements to accommodate the

steric bulk.

Protocol: pH-Dependent Crystallization
This protocol allows researchers to isolate different polymorphs or tautomers for X-ray

diffraction analysis.

Materials:

4-Chloro-5-hydroxynicotinic acid (purity >97%)

Solvents: Deionized Water, Ethanol, 1M HCl, 1M NaOH.

Equipment: pH meter, 20mL scintillation vials, 0.22

m syringe filters.

Step-by-Step Procedure:

Dissolution: Suspend 100 mg of 4-Cl-5-OH-NA in 10 mL of water.
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Acidic Form Growth: Add 1M HCl dropwise until the suspension dissolves (approx pH 1-2).

Filter the solution into a clean vial. Cap loosely to allow slow evaporation over 3-5 days.

Result: Cationic salts (chloride).

Zwitterionic Form Growth: Adjust a fresh suspension to pH 4-5 (near the isoelectric point)

using dilute NaOH. Heat to 60°C to ensure full dissolution, then allow to cool slowly to Room

Temperature (RT) in a Dewar flask (controlled cooling rate: 5°C/hour). Result:

Neutral/Zwitterionic blocks.

Anionic Form Growth: Adjust pH to >9. Add an equivalent of metal salt (e.g.,

) if coordination complexes are desired, or evaporate for sodium salts.

Application 2: Coordination Polymers & MOFs
4-Cl-5-OH-NA acts as a multitopic ligand. In the synthesis of MOFs, the 4-Chloro substituent is

critical for "reticular chemistry"—it prevents the formation of dense, non-porous structures by

sterically forbidding the interpenetration of framework nets.

Ligand Binding Modes
-bridging: Carboxylate bridges two metal centers; Pyridine N binds a third.

Chelating: The 5-OH and 3-COOH can potentially form a 5-membered chelate ring with hard

metals (e.g., Fe(III), Al(III)), although the 4-Cl steric bulk makes this challenging.

Protocol: Solvothermal Synthesis of Zn-4-Cl-5-OH-NA
Frameworks
This protocol targets the synthesis of a 2D or 3D coordination polymer.

Reagents:

Ligand: 4-Chloro-5-hydroxynicotinic acid (0.5 mmol)

Metal Source:

(0.5 mmol)
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Solvent: DMF/Ethanol/Water (2:1:1 v/v)

Modulator: Pyridine (2 drops, optional to slow nucleation)

Workflow:

Weigh Reagents
(0.5 mmol Ligand + 0.5 mmol Metal)

Dissolve in DMF/EtOH/H2O
(Ultrasonicate 10 mins)

Seal in Teflon-lined Autoclave

Heat at 120°C for 72 hours
(Ramp: 1°C/min)

Cool to RT over 24 hours
(Slow cooling essential for crystals)

Wash crystals with DMF then Ethanol

Solvent Exchange & Activation
(80°C Vacuum)

Click to download full resolution via product page

Figure 2: Solvothermal synthesis workflow for coordination polymers.
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Safety Note: Solvothermal reactions generate high pressure. Ensure autoclaves are rated for

the temperature and never filled >70% volume.

Synthesis & Purification of the Ligand
For researchers needing to synthesize the ligand from precursors (e.g., if commercial stock is

unavailable), the following route via chlorination of 4,5-dihydroxynicotinic acid is the standard

approach for 4-chloropyridine derivatives.

Reaction Logic: The reaction utilizes

(Phosphorus Oxychloride) to convert the 4-hydroxy (pyridone) group into a 4-chloro group. The
3-COOH group generally survives this condition or is converted to an acid chloride and
hydrolyzed back during workup.

Protocol:

Setup: Dry 100 mL Round Bottom Flask,

atmosphere.

Reagents: Mix 4,5-dihydroxynicotinic acid (1.0 eq) with neat

(10 eq).

Reaction: Reflux at 105°C for 4-6 hours. Monitor by TLC (the product is less polar than the

starting material).

Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice.

reacts violently with water.

Isolation: Adjust pH to 3-4 with NaOH. The product, 4-Chloro-5-hydroxynicotinic acid,

precipitates. Filter and recrystallize from water/ethanol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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